molecular formula C5H4BrIN2 B3046609 5-Bromo-2-iodo-4-methylpyrimidine CAS No. 1260859-19-5

5-Bromo-2-iodo-4-methylpyrimidine

Cat. No.: B3046609
CAS No.: 1260859-19-5
M. Wt: 298.91
InChI Key: VZLFDSURYRXHTB-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine and iodine atoms in the 5 and 2 positions, respectively, along with a methyl group at the 4 position, makes this compound particularly interesting for various chemical applications.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-iodo-4-methylpyrimidine is involved in the process of cell proliferation, specifically in the dedifferentiation of hypocotyl cells . This suggests that the compound may play a role in regulating cell growth and development.

Mode of Action

It has been used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to efficiently synthesize many substituted pyrimidine compounds . This suggests that the compound may interact with its targets through a mechanism involving palladium-catalysed cross-coupling reactions.

Result of Action

It has been observed that at higher doses, the compound can inhibit shoot redifferentiation in hypocotyl explants . This suggests that the compound may have a significant impact on cell growth and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-4-methylpyrimidine typically involves halogenation reactions. One common method is the bromination of 2-iodo-4-methylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-4-methylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-iodo-4-methylpyrimidine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns.

Properties

IUPAC Name

5-bromo-2-iodo-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLFDSURYRXHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857676
Record name 5-Bromo-2-iodo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260859-19-5
Record name 5-Bromo-2-iodo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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